JOE phosphoramidite, 5-isomer

Description

Contextualization within Fluorescent Dye Phosphoramidite (B1245037) Chemistry

Fluorescent dye phosphoramidites are specialized monomers used in automated solid-phase oligonucleotide synthesis. nih.govplos.org This chemical methodology allows for the precise, site-specific incorporation of a fluorescent dye into a growing nucleic acid chain. oup.com The phosphoramidite group is a key functional component that reacts with the free hydroxyl group of the preceding nucleotide on the solid support, while the dye molecule is protected to prevent unwanted reactions during synthesis. After the full-length oligonucleotide is assembled, the protecting groups are removed, and the fluorescently labeled product is cleaved from the support.

This method offers significant advantages over post-synthetic labeling techniques, such as greater efficiency and the ability to place the dye at any desired position within the oligonucleotide sequence. oup.com The availability of a diverse palette of dye phosphoramidites, including JOE, cyanine (B1664457) dyes (Cy3, Cy5), and rhodamine derivatives (TAMRA, ROX), has been pivotal in the development of sophisticated molecular diagnostics and genomic research techniques. oup.com

Historical Development and Significance in Labeled Oligonucleotides Research

The journey to the widespread use of compounds like JOE phosphoramidite began with the foundational work on nucleic acid chemistry and the advent of automated DNA synthesis in the early 1980s. trilinkbiotech.com The development of phosphoramidite chemistry by Marvin H. Caruthers and his colleagues was a watershed moment, making the routine synthesis of custom DNA sequences a reality. trilinkbiotech.com

Initially, fluorescent labels were often attached to oligonucleotides after synthesis. However, the development of dye phosphoramidites streamlined this process, enabling the direct incorporation of fluorophores during synthesis. oup.com The fluorescent dye JOE was developed in the late 1980s and quickly found application as a label in DNA sequencing and PCR-based assays. bris.ac.uk Its unique spectral properties made it an ideal partner for fluorescein (B123965) (FAM) in early multiplex detection systems. bris.ac.uk The ability to synthesize oligonucleotides with specific fluorescent labels has been fundamental to the progress of numerous molecular biology techniques, from the Human Genome Project to the development of modern diagnostic tests. huarenscience.comaxispharm.com

Isomeric Considerations: Distinctive Research Facets of the 5-Isomer Compared to the 6-Isomer

JOE, like other carboxyfluorescein derivatives, exists as two structural isomers: the 5-isomer and the 6-isomer. These isomers arise from the point of attachment of the carboxyphenyl group to the fluorescein core. While both isomers can be used to label oligonucleotides, research has shown that their photophysical properties can differ subtly once incorporated into a nucleic acid sequence.

One significant finding is that the fluorescence quantum yield of JOE can be influenced by the local sequence environment, particularly the presence of guanine (B1146940) (dG) residues which are known to quench fluorescence. bris.ac.ukresearchgate.net Studies have indicated that the choice of isomer can impact the degree of this quenching. For instance, in some contexts, the 5-JOE isomer, when combined with a rigid linker, has been shown to better resist the quenching effect of adjacent guanines compared to the 6-JOE isomer. bris.ac.ukresearchgate.net This makes the 5-isomer a potentially more robust choice for designing fluorescent probes where the dye may be in close proximity to guanine bases. However, for many standard applications like qPCR, the differences between the 5- and 6-isomers are often not significant. lumiprobe.com The development of efficient methods to separate these isomers has been crucial for producing pure reagents and enabling detailed studies of their individual properties. bris.ac.ukacs.org

| Property | 5-JOE Isomer | 6-JOE Isomer |

| Attachment Point | Carboxyl group at the 5-position of the phthalic acid moiety. | Carboxyl group at the 6-position of the phthalic acid moiety. |

| Fluorescence Quenching by Guanine | Can exhibit reduced quenching, especially with a rigid linker. bris.ac.ukresearchgate.net | May be more susceptible to quenching by adjacent guanine residues. bris.ac.ukresearchgate.net |

| Applications | Preferred for applications where fluorescence stability near guanine is critical. | Commonly used in a wide range of applications, including qPCR. lumiprobe.com |

Chemical Properties of JOE Phosphoramidite, 5-Isomer

| Property | Value |

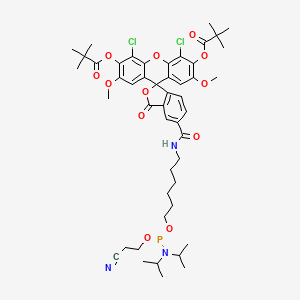

| Molecular Formula | C48H60Cl2N3O12P lumiprobe.comglpbio.com |

| Molecular Weight | 972.88 g/mol lumiprobe.comglpbio.com |

| Appearance | Colorless solid lumiprobe.com |

| Solubility | Good in dichloromethane (B109758) (DCM) and acetonitrile (B52724) glpbio.com |

| Storage Conditions | -20°C in the dark lumiprobe.comglpbio.com |

Spectral Properties of JOE Dye

| Property | Wavelength |

| Absorption Maximum (λabs) | ~525 nm bris.ac.uk |

| Emission Maximum (λem) | ~554 nm lumiprobe.combris.ac.uk |

Properties

Molecular Formula |

C48H60Cl2N3O12P |

|---|---|

Molecular Weight |

972.9 g/mol |

IUPAC Name |

[4',5'-dichloro-5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-31-30(24-29)43(55)65-48(31)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54) |

InChI Key |

NTHFRWWLZTWSML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OC2=O)OCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Joe Phosphoramidite, 5 Isomer and Its Precursors

Precursor Synthesis of 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein Isomers

The foundational step in producing JOE phosphoramidite (B1245037) is the synthesis of the dye itself, which exists as a mixture of 5- and 6-carboxy isomers.

Methodological Advancements in High-Yield Preparation of the Dye Scaffold

The key condensation reaction involves treating 2-chloro-4-methoxyresorcinol with trimellitic anhydride (B1165640) in the presence of methanesulfonic acid and a Lewis acid catalyst such as tin(IV) chloride (SnCl4). bris.ac.ukresearchgate.net This reaction produces a mixture of the 5- and 6-isomers of 4',5'-dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein. bris.ac.ukresearchgate.net The reaction conditions, including temperature and stirring time, are critical for maximizing the yield of the desired fluorescein (B123965) scaffold. bris.ac.ukresearchgate.net

Table 1: Comparison of Synthetic Yields for JOE Dye Scaffold

| Starting Material | Reported Overall Yield | Reference |

| Traditional Methods | 4% | bris.ac.uk |

| Isovanillin-based Method | 40% | bris.ac.ukresearchgate.netnih.gov |

Chromatographic Resolution Techniques for 5- and 6-Isomers of the Carboxyfluorescein Dye

A significant challenge in the synthesis of JOE phosphoramidite is the separation of the 5- and 6-carboxy isomers, which are produced concurrently. bris.ac.uk As individual isomers are highly preferred for ensuring the physicochemical and spectral homogeneity of labeled biomolecules, efficient separation techniques are crucial. acs.org

A successful strategy for separating these isomers involves their conversion into less polar derivatives, which can then be resolved using column chromatography. bris.ac.ukacs.org One effective method is the formation of pentafluorophenyl (PFP) esters of the 3',6'-O-diprotected carboxyfluorescein. acs.orgacs.orgnih.gov The use of a cyclohexylcarbonyl (Chc) protecting group for the phenolic hydroxyls of the fluorescein has been shown to facilitate easier chromatographic separation of the isomers compared to the pivaloyl (Piv) group. acs.orgnih.govnih.gov This method allows for the separation of the 5- and 6-isomers in multigram quantities. acs.orgacs.orgnih.gov

Another reported technique for separating carboxyfluorescein isomers involves the fractional crystallization of their dipivalate diisopropylamine (B44863) salts. nih.gov This method allows for the isolation of the 6-isomer salt, with the 5-isomer remaining in the mother liquor, from which it can then be isolated. nih.gov

Phosphoramidite Derivatization Strategies for JOE, 5-isomer

Once the pure 5-isomer of the JOE dye is obtained, it is converted into a phosphoramidite reagent. This chemical form allows for its direct incorporation into oligonucleotides during automated solid-phase synthesis. bris.ac.ukresearchgate.net

Preparation of Non-Nucleosidic JOE Phosphoramidite, 5-isomer

The synthesis of non-nucleosidic JOE phosphoramidite involves linking the 5-carboxy group of the dye to a phosphitylating agent via a linker arm. bris.ac.ukresearchgate.net This is a common strategy for preparing phosphoramidites of various fluorescent dyes. nih.gov

The process typically begins with the protection of the phenolic hydroxyl groups of the JOE dye, often with cyclohexylcarbonyl groups. bris.ac.uk The carboxyl group of the 5-isomer is then activated, for example, as a pentafluorophenyl ester. bris.ac.uk This activated ester is reacted with a bifunctional linker, such as 6-aminohexanol or the more rigid 4-trans-aminocyclohexanol, to form an amide bond. bris.ac.ukresearchgate.netnih.gov The terminal hydroxyl group of the linker is then phosphitylated using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIEA). bris.ac.ukresearchgate.net This final step yields the desired non-nucleosidic this compound, which is a stable compound suitable for automated oligonucleotide synthesis. bris.ac.uklumiprobe.comglpbio.com

Table 2: Reagents for Non-Nucleosidic JOE Phosphoramidite Synthesis

Synthesis of Nucleosidic JOE-dT Phosphoramidite, 5-isomer Conjugates

While less common for JOE, the synthesis of nucleosidic phosphoramidites involves attaching the dye to a nucleoside, which is then converted to a phosphoramidite. This approach allows for the incorporation of the dye at a specific position within the oligonucleotide chain.

The synthesis would typically involve modifying a deoxythymidine (dT) nucleoside. The 5-carboxy group of the JOE dye would be coupled to an amino-modified linker attached to the C5 position of the thymine (B56734) base. The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group, a standard protecting group in oligonucleotide synthesis. sigmaaldrich.com Following the attachment of the dye, the 3'-hydroxyl group of the nucleoside is phosphitylated to create the phosphoramidite building block. This nucleosidic phosphoramidite can then be used in standard solid-phase DNA synthesis. biosearchtech.com

Optimization of Phosphitylation Reactions and Reaction Kinetics

The reaction is typically monitored by thin-layer chromatography (TLC) to ensure the complete conversion of the starting alcohol and to avoid the use of excess phosphitylating reagent, which can complicate purification. nih.gov The phosphitylation of hydroxyl-containing dye derivatives is often carried out using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in an anhydrous solvent like dichloromethane (B109758) or acetonitrile (B52724), with a non-nucleophilic base such as DIEA or tetrazole derivatives as an activator. nih.govau.dk The reaction is usually rapid, often completing within an hour at room temperature. nih.gov Purification of the resulting phosphoramidite is typically achieved by precipitation into a non-polar solvent like hexane, followed by column chromatography on silica (B1680970) gel. acs.org

Protecting Group Chemistry in this compound Synthesis

Applications of the Cyclohexylcarbonyl (Chc) Protecting Group

The cyclohexylcarbonyl (Chc) group has been identified as the protecting group of choice for the phenolic hydroxyls in JOE phosphoramidite synthesis. bris.ac.ukresearchgate.net Research has demonstrated that the use of cyclohexanecarboxylic anhydride in pyridine (B92270) leads to the rapid formation of the 3′,6′-O-bis(cyclohexylcarbonyl) derivative as the major product in high yield. bris.ac.uk

A significant advantage of the Chc group is that it facilitates the efficient separation of the 5- and 6-isomers. nih.govacs.orgresearchgate.net After the dye's hydroxyl groups are protected with Chc and the carboxyl group is activated as a pentafluorophenyl ester, the resulting isomeric mixture is easily separable by column chromatography on silica gel. bris.ac.ukresearchgate.net This chromatographic separation is scalable and utilizes toluene (B28343) as an eluent, which is suitable for recycling. bris.ac.uk The stability and efficacy of the Chc group make it a cornerstone of modern synthesis for isomerically pure JOE phosphoramidites. bris.ac.uknih.gov

| Reagents and Conditions | Observed Outcome | Significance |

|---|---|---|

| Cyclohexanecarboxylic anhydride, Pyridine, 70°C, 1 h | Rapid formation of 3′,6′-O-bis(Chc) derivatives as major products. bris.ac.uk | Efficient protection of phenolic hydroxyls. bris.ac.uk |

| Pentafluorophenyl esterification of Chc-protected JOE | Facilitates easy chromatographic separation of 5- and 6-isomers. bris.ac.ukresearchgate.netnih.gov | Enables isolation of pure 5-isomer precursor in multigram quantities. bris.ac.ukresearchgate.net |

Evaluation of Alternative Protecting Schemes for Phenolic Hydroxyls

Alternative protecting groups for the phenolic hydroxyls have been evaluated, most notably the pivaloyl (Piv) group. bris.ac.ukresearchgate.net While the pivaloyl group is considered a convenient protection for fluorescein hydroxyls in the synthesis of other labeled oligonucleotides, its application in the JOE synthesis has proven less effective than the Chc group. bris.ac.ukresearchgate.net

Attempts to acylate the JOE precursor with pivalic anhydride under various conditions yielded suboptimal results. Key findings include:

Poor yields were observed when the acylation was performed with pivalic anhydride in a dimethylformamide/diisopropylethylamine (DMF/DIEA) solvent system. bris.ac.uk

An unsatisfactory result was obtained when using pivalic anhydride in pyridine, a condition that works well for the Chc group. bris.ac.uk This is presumed to be due to steric hindrance from the chlorine and methoxy (B1213986) substituents present on the xanthene ring of the JOE molecule. bris.ac.uk

While pentafluorophenyl esters of pivaloyl-protected 5- and 6-carboxyfluorescein (B556484) (FAM) can be separated chromatographically, the use of the Chc group is reported to facilitate an easier separation process for these types of dyes. acs.orgresearchgate.netresearchgate.net This comparative evaluation underscores the superior performance of the cyclohexylcarbonyl protecting group for the specific requirements of JOE phosphoramidite synthesis.

| Protecting Group | Reagents/Conditions | Reported Outcome for JOE Synthesis |

|---|---|---|

| Cyclohexylcarbonyl (Chc) | Cyclohexanecarboxylic anhydride in Pyridine | Forms major product rapidly; considered the protecting group of choice. bris.ac.uk |

| Pivaloyl (Piv) | Pivalic anhydride in DMF/DIEA | Poor yields of the diacyl derivative. bris.ac.uk |

| Pivaloyl (Piv) | Pivalic anhydride in Pyridine | Unsatisfactory result, likely due to steric hindrance. bris.ac.uk |

Integration of Joe Phosphoramidite, 5 Isomer in Automated Oligonucleotide Synthesis Methodologies

Phosphoramidite (B1245037) Coupling Chemistry in Solid-Phase Oligonucleotide Synthesis

The direct incorporation of fluorescent labels during solid-phase synthesis using phosphoramidite chemistry is a convenient and efficient approach. atdbio.com This method utilizes phosphoramidite monomers as the fundamental building blocks and is compatible with a wide range of modifications, provided that undesired side reactions are avoided by protecting reactive groups. JOE phosphoramidite is designed for direct use in automated synthesizers, enabling the production of 5'-labeled oligonucleotides. bris.ac.uk

The 5'-terminal position is the most common site for labeling an oligonucleotide with JOE phosphoramidite. aatbio.com The reagent is typically designed without a 4,4'-dimethoxytrityl (DMT) group, ensuring it can only be added once at the 5'-terminus, which effectively terminates the synthesis process. glenresearch.com The efficiency of the labeling process is supported by the reagent's high extinction coefficient and quantum yield. glenresearch.com

Research has explored the impact of different chemical linkers on the photophysical properties of the resulting labeled oligonucleotides. bris.ac.ukresearchgate.net A study involving the synthesis of four non-nucleoside JOE phosphoramidites based on 5- and 6-isomers compared the use of a flexible 6-aminohexanol (AH) linker with a rigid 4-trans-aminocyclohexanol (ACH) linker. bris.ac.uk The findings indicated that the fluorescence quantum yield of the dye is influenced by the nature of the linker and the proximity of certain nucleosides, such as dG, to the JOE residue. bris.ac.ukresearchgate.net

Table 1: Photophysical Properties of JOE Dye for Oligonucleotide Labeling

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~520 - 525 nm | bris.ac.uk |

| Emission Maximum (λem) | ~548 - 550 nm | bris.ac.uk |

| Extinction Coefficient (ε) | ~75,000 L·mol⁻¹·cm⁻¹ | glenresearch.com |

| Quantum Yield (Φ) | ~0.58 | glenresearch.com |

| Isomer | 5-isomer | lumiprobe.combroadpharm.com |

While 5'-end labeling is standard, JOE can also be incorporated at internal positions within an oligonucleotide sequence. biosyn.com This is achieved by using specially modified nucleosidic phosphoramidites where the dye is attached to a nucleobase. atdbio.com

The most common strategies for creating sites for internal labeling involve modification at the 5-position of pyrimidines (thymine and cytosine) or the 7-position of 7-deaza purines (adenine and guanine). atdbio.com For fluorescein-family dyes like JOE, a common approach is to use a modified thymidine (B127349) phosphoramidite, such as a "JOE-dT" monomer. lumiprobe.com This reagent can be inserted at any desired location in the sequence during synthesis, replacing a standard dT residue. glenresearch.com Although direct incorporation via phosphoramidite chemistry is efficient, the yields for longer oligonucleotides with internal labels can decrease as the strand length increases. nih.gov

Table 2: Comparison of Labeling Strategies for JOE Phosphoramidite

| Labeling Strategy | Reagent Type | Description |

| 5'-Terminal Labeling | Non-nucleosidic JOE Phosphoramidite | The dye phosphoramidite is coupled to the 5'-hydroxyl group of the terminal nucleotide as the final step of synthesis. aatbio.comglenresearch.com |

| Internal Labeling | Nucleosidic JOE Phosphoramidite (e.g., JOE-dT) | A modified nucleoside phosphoramidite, with the dye tethered to the base, is incorporated at a specific site within the sequence. atdbio.combiosyn.com |

Post-Synthetic Oligonucleotide Processing and Purification Techniques

Following synthesis, the labeled oligonucleotide must be cleaved from the solid support and its protecting groups must be removed. Subsequent purification is critical to ensure the final product is free from contaminants.

JOE-labeled oligonucleotides exhibit excellent stability under standard deprotection conditions using aqueous ammonium (B1175870) hydroxide (B78521). glpbio.comglenresearch.comaatbio.com The fluorophore is also tolerant of standard ammonium deblocking procedures. lumiprobe.comlumiprobe.com The electron-withdrawing groups on the xanthene ring make the JOE dye less susceptible to quenching from protonation, meaning its fluorescence is significantly less pH-sensitive than that of unmodified fluorescein (B123965). glenresearch.com

For oligonucleotides containing particularly sensitive components, milder deprotection methods can be employed. glenresearch.com One such method uses a combination of UltraMILD base phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) followed by deprotection with potassium carbonate in methanol. glenresearch.com Alternatively, UltraFAST deprotection protocols that use AMA (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) can reduce deprotection times to as little as 5-10 minutes at elevated temperatures. glenresearch.com However, the use of AMA requires that dC be protected with an acetyl (Ac) group to prevent base modification. glenresearch.com

Table 3: Deprotection Conditions for JOE-Labeled Oligonucleotides

| Deprotection Reagent | Conditions | Compatibility Notes | Source(s) |

| Ammonium Hydroxide | Standard (e.g., overnight at 55 °C) | JOE shows excellent stability. | glenresearch.com |

| AMA (Ammonium Hydroxide / Methylamine) | UltraFAST (e.g., 10 min at 65 °C) | Rapid deprotection. Requires Ac-dC to avoid side reactions. | glenresearch.com |

| Potassium Carbonate in Methanol | UltraMILD | Used with UltraMILD phosphoramidites for highly sensitive oligonucleotides. | glenresearch.com |

Purification of fluorescently labeled oligonucleotides is essential for removing failure sequences (shorter, truncated strands), unlabeled oligonucleotides, and excess free dye. biosyn.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary method for this purpose, separating molecules based on hydrophobicity. glenresearch.com

Research into the behavior of dye-labeled oligonucleotides on reverse-phase media has shown that the choice of purification method is critical. A study analyzing the retention times (RT) of various 5'-labeled oligonucleotides found that fluorescein-type dyes, including JOE, TET, and HEX, are significantly less hydrophobic than the DMT group typically used as a purification handle. glenresearch.com Consequently, JOE-labeled oligonucleotides elute much earlier from standard reverse-phase columns or cartridges compared to DMT-on failure sequences. This makes purification via standard DMT-on solid-phase extraction (SPE) methods, such as with Glen-Pak cartridges, ineffective for JOE-labeled products. glenresearch.com For these less hydrophobic dyes, alternative purification media like Poly-Pak™ II cartridges are recommended. glenresearch.com For applications requiring the highest purity, such as those involving post-synthetic conjugation, a double HPLC purification protocol is often advised. biosyn.com

Table 4: Relative Hydrophobicity and Recommended Purification for 5'-Labels

| 5'-Label | Relative Hydrophobicity vs. DMT | Glen-Pak™ Cartridge Compatibility | Recommended Purification Method | Source(s) |

| DMT | High (Reference) | Yes | RP-HPLC or Glen-Pak™ Cartridge | glenresearch.com |

| Cyanine (B1664457) 5 | High (Later RT than DMT) | Yes | RP-HPLC or Glen-Pak™ Cartridge | glenresearch.com |

| JOE | Low (Earlier RT than DMT) | No | RP-HPLC or Poly-Pak™ II Cartridge | glenresearch.com |

| Fluorescein (FAM) | Low (Earlier RT than DMT) | No | RP-HPLC or Poly-Pak™ II Cartridge | glenresearch.com |

| HEX | Low (Earlier RT than DMT) | No | RP-HPLC or Poly-Pak™ II Cartridge | glenresearch.com |

| TET | Low (Earlier RT than DMT) | No | RP-HPLC or Poly-Pak™ II Cartridge | glenresearch.com |

Advanced Research Applications of Oligonucleotides Labeled with Joe Phosphoramidite, 5 Isomer

Utility in High-Throughput DNA and RNA Sequencing Technologies

JOE phosphoramidite (B1245037), 5-isomer, has been instrumental in the advancement of high-throughput DNA and RNA sequencing technologies. Its unique spectral characteristics make it a valuable component in automated sequencing platforms.

Development of Multiplex Detection Strategies in Automated Sequencing Platforms

The ability to spectrally resolve JOE from other fluorophores is a key advantage in multiplex sequencing. bris.ac.ukglenresearch.com In automated DNA sequencing, different DNA fragments can be labeled with distinct fluorescent dyes. For instance, dye sets such as FAM/JOE/TAMRA/ROX or FAM/JOE/NED/ROX have been successfully employed in Applied Biosystems DNA PRISM sequencers. biosyn.comglenresearch.com This allows for the simultaneous analysis of multiple sequencing reactions in a single run, significantly increasing throughput. nih.gov The distinct emission spectrum of JOE minimizes signal bleed-through into the detection channels of other dyes, ensuring accurate base calling. biosyn.comglenresearch.com This has been crucial in various sequencing formats, including those using dye-labeled primers and dye-labeled terminators. bris.ac.ukvincibiochem.it

Design and Optimization of Fluorescent Molecular Probes

The integration of JOE phosphoramidite, 5-isomer, into oligonucleotide synthesis has enabled the creation of highly specific and sensitive fluorescent molecular probes for a range of applications.

Research into TaqMan Probe Systems for Quantitative Polymerase Chain Reaction (qPCR)

In qPCR, TaqMan probes are widely used for real-time detection and quantification of specific nucleic acid sequences. genelink.combuyolig.com These probes are dual-labeled with a reporter dye at the 5'-end and a quencher dye at the 3'-end. biosearchtech.com JOE is a commonly used reporter dye in TaqMan probes. researchgate.netvincibiochem.it During the PCR amplification, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the JOE reporter from the quencher and resulting in a detectable increase in fluorescence. biosearchtech.comgene-quantification.de The intensity of the fluorescent signal is directly proportional to the amount of PCR product, allowing for accurate quantification. For optimal quenching, JOE is often paired with dark quenchers like BHQ-1. genelink.combiosearchtech.com

Development of PNA Molecular Beacons and Self-Quenched Probes (e.g., LUX, HyBeacons)

JOE has also been incorporated into more advanced probe designs like Peptide Nucleic Acid (PNA) molecular beacons, LUX primers, and HyBeacons. researchgate.netvincibiochem.it PNA molecular beacons, which utilize a synthetic PNA backbone, can offer enhanced hybridization characteristics. researchgate.net LUX (Light-Upon-eXtension) primers are self-quenched probes that fluoresce upon incorporation into a PCR product. researchgate.netbris.ac.uk HyBeacons are another type of self-quenched probe that fluoresces upon hybridization to a complementary target. researchgate.netvincibiochem.it The use of JOE in these systems provides a robust fluorescent signal for the detection of specific nucleic acid sequences. researchgate.net

Advanced Hybridization Probes for Specific Nucleic Acid Target Detection

Beyond qPCR, JOE-labeled oligonucleotides serve as advanced hybridization probes in a variety of research and diagnostic applications. genelink.com These probes are used for the detection of specific DNA or RNA sequences in techniques such as in situ hybridization (ISH) and other assays that rely on sequence-specific binding. eurofinsgenomics.co.inglenresearch.com The ability to label probes with JOE at the 5'-end, 3'-end, or internally provides flexibility in probe design for various applications, including the study of DNA-protein interactions and the structure-function analysis of nucleic acids. genelink.com

Application in Microarray-Based Analysis Systems

DNA microarrays are powerful tools for high-throughput analysis of gene expression, genotyping, and other genomic studies. jove.comnih.gov These systems rely on the hybridization of fluorescently labeled nucleic acid samples to a high-density array of complementary oligonucleotide probes. pnas.org JOE-labeled oligonucleotides can be used as hybridization targets or probes in microarray experiments. vincibiochem.it The bright and stable fluorescence of JOE allows for sensitive detection and quantification of hybridized sequences. vincibiochem.it While photolithography and phosphoramidite chemistry are central to the synthesis of high-density microarrays, the incorporation of fluorescent dyes like JOE is critical for the visualization and analysis of the hybridization data. jove.compnas.orgnih.gov

Contributions to DNA Array and Biosensor Development

The unique spectral characteristics of the JOE fluorophore have been leveraged in the development of DNA arrays and biosensors. DNA arrays, or microarrays, are platforms used to measure the expression levels of large numbers of genes simultaneously or to genotype multiple regions of a genome. The sensitivity and specificity of these arrays rely on the fluorescent labels used to detect hybridization events between the probe and target DNA.

JOE-labeled oligonucleotides serve as highly effective probes in these systems. bris.ac.uk Their emission spectrum is well-resolved from other common dyes like FAM, enabling robust dual-color or multi-color assays. bris.ac.uk This capability is crucial for comparative studies on a single array, such as comparing gene expression in healthy versus diseased tissues. The reduced pH sensitivity of the JOE dye compared to its parent compound, fluorescein (B123965), provides a more stable and reliable signal under varying experimental conditions. glenresearch.com

DNA biosensors, which are analytical devices that combine a biological component with a physicochemical detector, often utilize the principles of DNA hybridization and fluorescence. bris.ac.uk The integration of JOE-labeled oligonucleotide probes into these platforms facilitates the development of sensitive and specific diagnostic tools. These biosensors can be designed for rapid detection of pathogens, genetic mutations, or other analytes of interest in a variety of research and clinical contexts. bris.ac.uk

Research in Genetic Analysis and Diagnostic Methodologies

The precision afforded by JOE-labeled oligonucleotides has made them central to various methods in genetic analysis and the development of new diagnostic assays.

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. Accurate, high-throughput SNP genotyping is critical for understanding disease susceptibility and for pharmacogenomic studies. This compound, is integral to several leading SNP genotyping methodologies.

One prominent technique is allele-specific PCR, where primers are designed to selectively amplify one allele over another. In some formats, JOE-labeled primers are used in real-time PCR to generate a fluorescent signal corresponding to a specific allele, enabling its identification. nih.gov A widely used commercial platform, the Amplifluor® SNP Genotyping System, employs a universal primer system where two allele-specific primers are designed with unique 5' tail sequences. oup.com These tails are complementary to one of two universal primers, one labeled with FAM and the other with JOE. oup.comnih.gov Depending on which allele is present in the sample, the corresponding tailed primer initiates amplification, which in turn leads to the incorporation of either the FAM- or JOE-labeled universal primer, generating a signal that directly identifies the genotype (homozygous FAM, homozygous JOE, or heterozygous). oup.comnih.gov

Another approach utilizes fluorogenic probes, such as those incorporating Locked Nucleic Acid (LNA) chemistry for enhanced specificity. In one study, a JOE-labeled LNA probe was designed to be specific for one allele (e.g., the C allele in a C->T polymorphism), while a FAM-labeled probe was specific for the other, allowing for clear allelic discrimination in real-time PCR assays. nih.gov Furthermore, the SNPWave™ technology platform uses JOE-labeled selective amplification primers for multiplexed SNP analysis, with the resulting fluorescently labeled products being separated and detected by capillary electrophoresis. thermofisher.com

| Genotyping Technology | Role of JOE-labeled Oligonucleotide | Co-Fluorophore | Detection Method |

| Allele-Specific Real-Time PCR | Allele-specific labeled primer | N/A (can be used alone) | Real-Time PCR |

| Amplifluor® System | Universal labeled primer (UniPrimer™) | FAM | Real-Time PCR / Plate Reader |

| LNA Fluorogenic Probes | Allele-specific hybridization probe | FAM | Real-Time PCR |

| SNPWave™ | Selective amplification primer | N/A (can be used with other dyes like NED in different reactions) | Capillary Electrophoresis |

Epigenetic modifications, such as DNA methylation, play a crucial role in gene regulation without altering the DNA sequence itself. Aberrant methylation patterns are hallmarks of many diseases, including cancer. Consequently, assays that can accurately determine the methylation status of specific genomic regions are of high research and diagnostic value. Research has indicated that oligonucleotides labeled with the JOE dye are utilized in the development of such methylation assays. bris.ac.uk These assays are designed to distinguish between methylated and unmethylated cytosines, often after treatment of the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged. The specificity of JOE-labeled probes can then be used to quantify the level of methylation at a particular locus.

Investigation of Biomolecular Interactions and Dynamics

Beyond static genetic analysis, JOE-labeled oligonucleotides are powerful tools for studying the complex and dynamic interactions between nucleic acids and other biomolecules.

The interaction between proteins and specific DNA sequences is fundamental to the control of gene expression. JOE-labeled DNA probes are used in methods designed to detect and quantify these interactions. One such method is an Exonuclease III (ExoIII) protection assay that uses a Fluorescence Resonance Energy Transfer (FRET) probe. oup.com In a study designed to simultaneously detect the transcription factors NF-κB and p53, researchers constructed a sophisticated FRET probe system. oup.com For the p53 probe, one DNA strand was labeled with JOE, while the complementary strand was labeled with the quencher Dabcyl. oup.com When the p53 protein binds to its specific recognition site on the probe, it protects the probe from digestion by ExoIII. In the absence of the protein, the exonuclease digests the DNA, separating the JOE dye and quencher and leading to an increase in fluorescence. This system was multiplexed by using a second probe for NF-κB labeled with FAM and Dabcyl. The distinct emission spectra of FAM (520 nm) and JOE (548 nm) allowed for the independent, simultaneous quantification of both DNA-binding proteins in a single sample. oup.com

The process of translation, where the genetic information encoded in messenger RNA (mRNA) is used to synthesize proteins, involves the intricate assembly of the ribosome on the mRNA template. A technique known as "toeprinting," or primer extension inhibition, is used to map the precise location of the ribosome on an mRNA molecule. nih.govnih.gov An advanced version of this assay replaces traditional radioactive labels with fluorescent dyes, like JOE, and uses capillary electrophoresis for detection. nih.gov

In this method, a fluorescently labeled DNA primer is annealed to the mRNA downstream of the expected ribosome binding site. A reverse transcriptase enzyme extends the primer, creating a complementary DNA (cDNA) strand, but stops when it encounters the stalled ribosome, producing a cDNA product of a specific length that marks the "toeprint" of the ribosomal complex. nih.gov By using primers labeled with different fluorophores, researchers can perform multiplexed experiments. For instance, a FAM-labeled primer can be used to monitor the assembly of a ribosomal complex on one type of mRNA, while a JOE-labeled primer simultaneously tracks assembly on a different mRNA species within the same reaction mixture, allowing for direct quantitative comparison of translational events. nih.gov

Nanobiotechnology Applications

The unique photophysical properties of the JOE dye, specifically when incorporated into oligonucleotides via the 5-isomer of its phosphoramidite derivative, have led to its use in the burgeoning field of nanobiotechnology. The ability to create precisely engineered, fluorescently labeled DNA and RNA strands is fundamental to the development of novel nanosystems for diagnostics, sensing, and cellular imaging. The conjugation of these labeled oligonucleotides to various nanomaterials, particularly gold nanoparticles, has opened up new avenues for research and application.

Conjugation of JOE, 5-isomer Labeled Oligonucleotides to Gold Nanoparticles and Other Nanomaterials

The attachment of oligonucleotides labeled with this compound to nanomaterials, most notably gold nanoparticles (AuNPs), is a significant area of research in nanobiotechnology. researchgate.netbris.ac.uk This process leverages the distinct chemical and physical properties of both the oligonucleotide and the nanoparticle to create hybrid nanostructures with emergent functionalities.

The primary method for conjugating oligonucleotides to gold nanoparticles involves the use of a thiol group. mdpi.comcytodiagnostics.com Typically, a thiol modifier is introduced at the 5' or 3' end of the oligonucleotide during solid-phase synthesis. This thiolated oligonucleotide can then be readily attached to the surface of gold nanoparticles through the spontaneous formation of a stable gold-thiol dative bond. mdpi.comcytodiagnostics.com While the synthesis of JOE phosphoramidites, including the 5-isomer, for oligonucleotide labeling is well-documented, the subsequent conjugation to nanoparticles builds upon these established principles. researchgate.netbris.ac.ukacs.org The use of JOE, 5-isomer labeled oligonucleotides in this context allows for the integration of its specific fluorescence characteristics into the final nanoconstruct.

Once conjugated, the proximity of the JOE dye to the gold nanoparticle surface dramatically influences its fluorescent properties. Gold nanoparticles are known to be highly efficient quenchers of fluorescence for a broad range of dyes, a phenomenon often attributed to Förster Resonance Energy Transfer (FRET) or Nanosurface Energy Transfer (NSET). nih.gov This quenching effect is distance-dependent, making the resulting conjugates useful as "nanoprobes." For instance, a JOE-labeled oligonucleotide can be designed as a hairpin structure that brings the dye close to the nanoparticle surface, effectively quenching its fluorescence. nih.govnih.gov Upon hybridization with a complementary target sequence, the hairpin opens, increasing the distance between the JOE dye and the gold nanoparticle and restoring fluorescence. This "signal-on" mechanism is a powerful tool for the detection of specific nucleic acid sequences. nih.gov

The properties of these oligonucleotide-gold nanoparticle conjugates are influenced by several factors, including the size of the gold nanoparticles, the density of the oligonucleotide loading on the surface, and the specific linker used to attach the dye to the oligonucleotide. researchgate.netpmjournal.ir Research into the spectral and photophysical properties of JOE-labeled oligonucleotides has shown that the choice of linker (e.g., flexible vs. rigid) and the specific isomer (5- vs. 6-isomer) can impact the fluorescence quantum yield. researchgate.netbris.ac.ukacs.org These considerations are critical when designing JOE, 5-isomer-based nanobiotechnology tools.

Beyond gold nanoparticles, JOE-labeled oligonucleotides can be conjugated to other nanomaterials, such as quantum dots or carbon nanotubes, to create functional probes for various biological applications. The principles of conjugation may vary depending on the nanomaterial, often requiring different chemical modifications to either the oligonucleotide or the nanomaterial surface.

Table 1: Properties and Characteristics of JOE, 5-isomer and Oligonucleotide-Gold Nanoparticle Conjugates

| Parameter | Description | Value/Characteristic | References |

| JOE, 5-isomer Phosphoramidite | A derivative of the JOE dye used for incorporation into oligonucleotides during synthesis. | Contains a pure 5-isomer of the JOE dye. | lumiprobe.com |

| Spectral Properties (as a label on an oligonucleotide) | Absorption Maximum (λabs): ~520-525 nmEmission Maximum (λem): ~548-550 nm | researchgate.netbris.ac.uk | |

| Key Features | Its spectral characteristics fall between those of FAM and TAMRA, making it suitable for multiplexing. | researchgate.netlumiprobe.com | |

| Oligonucleotide-AuNP Conjugation | Primary Method | Formation of a dative bond between a thiol-modified oligonucleotide and the gold nanoparticle surface. | mdpi.comcytodiagnostics.com |

| Key Interaction | Gold-Thiol (Au-S) bond. | mdpi.com | |

| Driving Force for Assembly | Salt-aging process is often used to screen electrostatic repulsion and increase oligonucleotide density on the nanoparticle surface. | pmjournal.ir | |

| Properties of Conjugates | Fluorescence | Significant quenching of the JOE dye's fluorescence when in close proximity to the gold nanoparticle surface. | nih.gov |

| Stability | Conjugates with a dense layer of oligonucleotides exhibit high stability in high salt concentrations and at elevated temperatures. | umich.edu | |

| Applications | Biosensors, nanoprobes for nucleic acid detection, and components for nano-assembly. | nih.govnih.gov |

Table 2: Chemical Compounds Mentioned in the Article

Spectroscopic and Photophysical Characterization of Oligonucleotides Labeled with Joe Phosphoramidite, 5 Isomer

Research on the Influence of Oligonucleotide Sequence Context on Fluorescence Properties

The sequence of nucleosides in proximity to a JOE fluorophore can dramatically alter its photophysical behavior. This is a critical consideration in the design of fluorescent probes for assays such as quantitative PCR (qPCR).

Role of Linker Chemistry (Rigid vs. Flexible Linkers) on Fluorescence Quantum Yield and Emission Characteristics

The chemical linker that connects the JOE dye to the oligonucleotide plays a vital role in modulating its fluorescence. bris.ac.uknih.govacs.org The flexibility of this linker influences the dye's spatial relationship with the oligonucleotide and its potential interaction with quenching bases like dG. bris.ac.uknih.gov

Flexible linkers, such as those based on 6-aminohexanol (AH), provide the dye with greater conformational freedom. bris.ac.uknih.gov While this can sometimes allow the dye to move away from the oligonucleotide and reduce quenching, it can also permit conformations that bring it closer to quenching bases, thereby increasing the quenching effect. bris.ac.uknih.gov Studies have shown that flexible linkers can lead to increased dye-oligonucleotide interactions. bris.ac.uk

Rigid linkers, like those derived from 4-trans-aminocyclohexanol (ACH), are designed to hold the fluorophore in a more fixed position. bris.ac.uknih.gov This constrained orientation can prevent the dye from interacting closely with the DNA bases, thereby minimizing quenching and resulting in a higher and more stable fluorescence quantum yield. bris.ac.uknih.govacs.org Research has demonstrated that a rigid ACH linker can significantly enhance the quantum yield of JOE, especially in the presence of dG residues. bris.ac.ukresearchgate.net For the 5-isomer of JOE, a rigid linker has been shown to add a remarkable 20% to the quantum yield in sequences containing two adjacent dG residues. bris.ac.ukresearchgate.net

Table 2: Effect of Linker Type on the Fluorescence Quantum Yield of JOE-Labeled Oligonucleotides Containing dG Residues This table illustrates the general findings on how linker rigidity can impact the fluorescence of JOE in the presence of quenching dG nucleosides. The values are representative of the trends observed in research.

| Linker Type | Description | Relative Quantum Yield Enhancement (in dG-containing sequences) |

| Flexible (e.g., 6-aminohexanol) | Allows for greater conformational movement of the dye. | Lower |

| Rigid (e.g., 4-trans-aminocyclohexanol) | Restricts the dye's movement, holding it at a more fixed distance. | Higher |

Evaluation of Spectral Resolution in Multiplexed Fluorescent Assays

JOE is often employed in multiplexed assays where multiple fluorescent reporters are used simultaneously. bris.ac.ukmetabion.com Its emission spectrum, situated between that of FAM and TAMRA, makes it a suitable candidate for such applications. metabion.comlumiprobe.comlumiprobe.com However, careful consideration of spectral overlap is necessary for accurate data interpretation. thermofisher.comidtdna.comsmith.edu

Strategies for Minimizing Spectral Overlap with Co-Applied Fluorophores

To achieve reliable results in multiplex assays, it is crucial to minimize the spectral crosstalk between JOE and other fluorophores. thermofisher.comidtdna.comsmith.edu This is typically accomplished through a combination of judicious dye selection and the use of spectral deconvolution software. acs.org

A primary strategy is to choose fluorophores with well-separated emission maxima. idtdna.comsmith.edubio-rad-antibodies.com For example, JOE, with an emission maximum around 555 nm, is often used in conjunction with FAM (emission max ~520 nm) and red-emitting dyes like ROX (emission max ~610 nm) or Cy5 (emission max ~670 nm). metabion.comlumiprobe.comidtdna.com

Despite careful selection, some degree of spectral overlap is often unavoidable. thermofisher.com Modern detection instruments address this by using multicomponent analysis or color compensation. acs.org This involves creating a matrix that quantifies the signal from each dye that "bleeds through" into the detection channels of the other dyes. This matrix is then used to mathematically correct the raw data, isolating the true signal from each fluorophore. acs.org The use of narrow band-pass filters specific to each dye's emission peak can also help to reduce spectral overlap. bio-rad-antibodies.com

Table 3: Common Fluorophores Used in Multiplex Assays with JOE This table presents a list of fluorophores commonly used alongside JOE in multiplex applications, along with their approximate spectral properties. These values can vary depending on the specific molecular context.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| FAM | ~495 | ~520 |

| JOE | ~520-533 | ~554-555 |

| HEX | ~538 | ~555 |

| TAMRA | ~555 | ~580 |

| ROX | ~575 | ~608-610 |

| Cy5 | ~649 | ~670 |

Comparative Analyses and Future Research Trajectories for Joe Phosphoramidite, 5 Isomer

Comparative Performance with Other Xanthene Dye Phosphoramidites in Oligonucleotide Labeling

The utility of a fluorescent dye in oligonucleotide labeling is determined by its spectral characteristics, quantum yield, and stability under the conditions of synthesis and analysis. JOE (4',5'-dichloro-2',7'-dimethoxy-fluorescein) phosphoramidite (B1245037), 5-isomer, is a derivative of fluorescein (B123965), belonging to the xanthene class of dyes. Its performance is often benchmarked against other dyes in this family, particularly in multiplexing applications where spectral overlap must be minimized.

Evaluation against Fluorescein (FAM), Tetramethylrhodamine (TAMRA), HEX, SIMA, and VIC for Specific Research Applications

JOE's spectral properties place it between the blue-green emission of FAM and the yellow-orange emission of TAMRA, making it a critical component for three-color multiplex assays. lumiprobe.comlumiprobe.comglpbio.com A comparative evaluation with other common xanthene dyes reveals distinct characteristics relevant to specific applications, primarily in quantitative polymerase chain reaction (qPCR) and DNA sequencing.

Fluorescein (FAM): As one of the most common fluorescent dyes, FAM exhibits bright green fluorescence. However, its fluorescence can be pH-sensitive. JOE offers an advantage with fluorescence that is less sensitive to pH changes. glenresearch.com

Tetramethylrhodamine (TAMRA): A rhodamine dye often used as a quencher for FAM in early probe designs, TAMRA also functions as a standalone reporter dye with a spectral profile well separated from FAM. nih.gov JOE occupies the spectral space between these two, enabling an additional detection channel. lumiprobe.com

HEX (Hexachlorofluorescein): Spectrally similar to JOE, HEX has been widely used. However, its major drawback is instability under the basic conditions required for oligonucleotide deprotection, which can lead to dye degradation and spectral shifts. glenresearch.com

SIMA (Dichloro-diphenyl-fluorescein): Developed as a stable alternative to HEX, SIMA offers virtually identical spectral properties but with significantly improved stability during oligonucleotide deprotection with ammonium (B1175870) hydroxide (B78521) or ammonium hydroxide/methylamine (AMA). glenresearch.com

VIC: An asymmetrical xanthene dye, VIC was developed as a high-performance alternative to JOE and HEX. It often provides a stronger signal intensity, which has led to its frequent pairing with FAM in duplex qPCR assays. reddit.com

Below is a data table summarizing the spectral properties of these dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Emission Color | Key Characteristics |

| FAM | ~495 | ~520 | Green | Bright signal; can be pH-sensitive. |

| JOE | ~520 | ~548 | Yellow-Green | Spectrally located between FAM and TAMRA; more stable than HEX. lumiprobe.com |

| HEX | ~535 | ~556 | Yellow-Green | Prone to degradation during oligo deprotection. glenresearch.com |

| SIMA | ~536 | ~556 | Yellow-Green | Stable alternative to HEX with similar spectral properties. glenresearch.com |

| VIC | ~526 | ~543 | Yellow-Green | Strong signal intensity; often replaces JOE/HEX in multiplex assays. reddit.com |

| TAMRA | ~557 | ~583 | Yellow-Orange | Used as a reporter dye and as a quencher for FAM. |

Distinct Advantages in Specific Detection Channels and Assay Formats

The primary advantage of JOE phosphoramidite lies in its specific spectral positioning, which makes it an ideal choice for the second or third channel in multicolor detection systems. lumiprobe.com This is particularly valuable in multiplex qPCR, where multiple targets are detected simultaneously in a single reaction well.

Many real-time PCR instruments are calibrated for specific dye sets. JOE is a recognized dye for the middle channel on numerous platforms, including the ABI Prism® 7000, 7700, 7900, and 7300 systems, as well as the Mx3000P and Rotorgene instruments. gene-quantification.de This compatibility ensures reliable spectral separation from FAM in the first channel and dyes like TAMRA or ROX in higher channels. While VIC has replaced JOE in some applications due to its higher signal strength, JOE remains a cost-effective and validated option for established multiplex assays. reddit.com

Methodological Comparisons in Oligonucleotide Labeling Strategies

The covalent attachment of a fluorescent dye to a synthetic oligonucleotide can be achieved through two primary strategies: direct incorporation during synthesis using a phosphoramidite reagent or post-synthetic conjugation to a reactive group on the oligonucleotide.

Comparative Studies of the Phosphoramidite Approach vs. Post-Synthetic Conjugation Methods (e.g., Oxysuccinimide Esters)

The phosphoramidite method is the most common and convenient strategy for labeling oligonucleotides with dyes like JOE. nih.gov This approach involves the use of a dye molecule that has been chemically modified to act as a building block in standard automated solid-phase oligonucleotide synthesis. idtdna.comtwistbioscience.com The dye phosphoramidite is added at the desired position (typically the 5' end) during the synthesis cycle.

Post-synthetic conjugation, conversely, involves first synthesizing an oligonucleotide containing a reactive functional group, such as a primary amine. After the oligonucleotide is cleaved from the solid support and deprotected, it is reacted in solution with an activated form of the dye, such as an N-hydroxysuccinimide (NHS) ester. biosyn.com

A comparison of the two methodologies reveals distinct advantages and disadvantages.

| Feature | Phosphoramidite Approach | Post-Synthetic Conjugation (NHS Ester) |

| Timing of Labeling | During automated solid-phase synthesis. | After synthesis, cleavage, and deprotection. idtdna.com |

| Convenience | High; fully automated process. nih.gov | Lower; requires additional manual steps (reaction, purification). |

| Efficiency | High coupling efficiency, leading to high yields of labeled product. | Can be variable; requires optimization of reaction conditions. |

| Dye Compatibility | Dye must be stable to all chemicals used in the synthesis and deprotection cycles (e.g., ammonia). JOE is stable under these conditions. glpbio.com | Allows use of dyes that are unstable under synthesis/deprotection conditions. biosyn.com |

| Purification | Standard oligonucleotide purification methods are typically sufficient. | Often requires an extra purification step to remove excess dye. |

| Scalability | Easily scalable on automated synthesizers. | Can be more cumbersome for large-scale production. |

Emerging Trends and Advancements in Phosphoramidite Chemistry

While the phosphoramidite method based on phosphorous(III) (P(III)) chemistry has been the gold standard for nearly four decades, ongoing research seeks to expand the toolkit of nucleic acid synthesis. twistbioscience.com

Exploration of Phosphorous(V) Chemistry for Nucleic Acid Synthesis

A significant area of emerging research involves the use of phosphorous(V) (P(V)) chemistry. This approach is inspired by nature, where the phosphate backbone of DNA and RNA exists in a stable P(V) oxidation state. nih.govresearchgate.net Traditional chemical synthesis utilizes P(III) reagents, which are highly reactive but less stable. nih.gov

The exploration of P(V) chemistry aims to develop new reagents and methods that can augment or, in some cases, provide alternatives to the established P(III) approach. researchgate.net Research in this area has shown potential for:

Stereocontrolled Synthesis: P(V)-based reagents have been developed for the synthesis of stereopure antisense oligonucleotides, such as phosphorothioates, which is difficult to achieve with standard methods. nih.gov

Novel Linkages: The chemistry allows for the creation of other modified nucleic acid analogs, including methylphosphonates and cyclic dinucleotides. nih.govacs.org

Inspiration from Nature: By mimicking the natural P(V) state, researchers hope to harness its unique stability and reactivity to build complex nucleic acid structures that are currently challenging to produce. researchgate.netacs.org

This research does not aim to replace P(III) chemistry entirely but rather to expand the capabilities of nucleic acid synthesis, enabling the creation of novel structures for therapeutic and diagnostic applications. nih.gov

Development of Novel Activating Reagents and Improved Synthesis Platforms

The efficiency of oligonucleotide synthesis, including the incorporation of fluorescent dyes like JOE phosphoramidite, 5-isomer, is critically dependent on the activating reagent and the synthesis platform. Continuous innovation in these areas aims to enhance coupling efficiency, reduce synthesis time, and increase throughput, thereby facilitating the broader application of labeled oligonucleotides in research and diagnostics.

Novel Activating Reagents:

The traditional activator, 1H-tetrazole, while effective, has limitations, including moderate reaction kinetics and potential for side reactions, especially with sterically demanding phosphoramidites like those carrying bulky dye molecules. To address these challenges, a new generation of activating reagents has been developed, offering improved performance. These activators generally possess higher acidity and/or enhanced nucleophilicity, leading to faster and more efficient coupling reactions.

| Activating Reagent | pKa | Key Characteristics | Potential Impact on this compound Incorporation |

| 1H-Tetrazole | 4.8 | Standard activator, moderate reaction speed. | Baseline performance. |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | Higher acidity than tetrazole, leading to faster coupling. | Improved coupling efficiency and reduced reaction times. |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Acts as a non-nucleophilic activator, high solubility in acetonitrile (B52724). | Potentially higher coupling yields and fewer side reactions. |

| 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | ~3.4 | Highly acidic, very fast coupling kinetics. | Significant reduction in coupling time, beneficial for high-throughput synthesis. |

The use of more acidic activators, such as 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole, can significantly accelerate the coupling step of this compound. This is particularly advantageous in high-throughput synthesis where cycle times are a critical factor. Activators like DCI, with their high solubility and non-nucleophilic nature, can contribute to cleaner synthesis and higher purity of the final JOE-labeled oligonucleotide, minimizing the formation of byproducts.

Improved Synthesis Platforms:

The evolution of oligonucleotide synthesis has moved from single-column synthesizers to high-throughput platforms capable of producing thousands of oligonucleotides simultaneously. These platforms are essential for applications requiring large libraries of labeled probes, such as those used in genomics and drug discovery.

Modern high-throughput synthesis platforms offer several advantages for the production of JOE-labeled oligonucleotides:

Increased Throughput: Platforms with 96-, 384-, or even 1536-well formats allow for the parallel synthesis of a large number of different JOE-labeled sequences. nih.gov

Miniaturization: Reduced reaction volumes in microplates decrease the consumption of expensive reagents, including the JOE phosphoramidite itself.

Automation: Fully automated systems handle all steps of the synthesis, from reagent delivery to cleavage and deprotection, ensuring high reproducibility and minimizing manual errors. nih.gov

Flexibility: Advanced platforms can accommodate a wide range of chemical modifications, allowing for the synthesis of complex probes incorporating JOE dye along with other functionalities.

The integration of these advanced synthesis platforms with optimized protocols and novel activating reagents is pivotal for the cost-effective and large-scale production of high-quality oligonucleotides labeled with this compound.

Unexplored Research Avenues and Potential Innovations in the Application of this compound

While this compound, is a well-established fluorescent label, particularly in multiplex qPCR and DNA sequencing, several unexplored research avenues and potential innovations could further expand its utility. lumiprobe.combiosyn.com

Advanced Multiplexing and High-Resolution Melt Analysis:

The spectral properties of JOE, positioned between FAM and TAMRA, make it an ideal candidate for higher-order multiplexing in real-time PCR. lumiprobe.comidtdna.com Future research could focus on developing novel dye combinations and sophisticated data analysis algorithms to enable the simultaneous detection of an even greater number of targets in a single reaction. Furthermore, the sensitivity of fluorescein derivatives to their environment could be exploited in high-resolution melt (HRM) analysis for the detection of single nucleotide polymorphisms (SNPs) and mutations.

Novel FRET-Based Assays and Biosensors:

Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for studying molecular interactions. tandfonline.comnih.govnih.gov JOE can serve as either a donor or an acceptor in FRET pairs. Unexplored avenues include the development of novel FRET-based probes incorporating JOE for:

In vivo imaging: Designing JOE-based FRET probes for real-time monitoring of specific mRNA or miRNA targets within living cells.

Enzyme activity assays: Creating JOE-labeled substrates that produce a fluorescent signal upon cleavage by specific enzymes, enabling high-throughput screening of enzyme inhibitors.

Conformational studies of biomolecules: Using JOE in FRET pairs to study the dynamic changes in the structure of proteins and nucleic acids.

Super-Resolution Microscopy and Single-Molecule Imaging:

The application of fluorescently labeled oligonucleotides in super-resolution microscopy techniques, such as STORM and PALM, is a rapidly growing field. While JOE's photophysical properties may require optimization for these applications, research into enhancing its photostability and brightness could enable its use in visualizing nucleic acids at the nanoscale. Furthermore, the development of brighter and more photostable JOE analogues could facilitate single-molecule FRET studies, providing unprecedented insights into molecular dynamics.

Innovations in Probe Design and Functionality:

Future innovations could involve the incorporation of this compound, into novel probe architectures with enhanced functionality. This could include:

Molecular Beacons and other self-quenching probes: Designing highly specific probes where the JOE fluorescence is quenched in the absence of the target sequence.

Click chemistry-enabled probes: Utilizing JOE phosphoramidites modified with functionalities for click chemistry, allowing for the straightforward post-synthetic conjugation of other molecules of interest.

Aptamer-based sensors: Developing JOE-labeled aptamers that exhibit a change in fluorescence upon binding to their specific target molecules, enabling the detection of small molecules, proteins, and even whole cells.

By exploring these research avenues, the scientific community can unlock the full potential of this compound, beyond its current applications and drive innovation in molecular biology, diagnostics, and beyond.

Q & A

Q. What are the spectral properties of JOE phosphoramidite, 5-isomer, and how do they compare to other xanthene dyes?

this compound exhibits absorption and emission maxima positioned between those of FAM (fluorescein) and TAMRA (tetramethylrhodamine). This intermediate spectral range allows it to serve as a distinct fluorescent marker in multiplexed assays, avoiding overlap with common dyes. Its excitation/emission profiles should be validated using UV-Vis spectroscopy and fluorescence spectrometry during experimental design to ensure compatibility with detection systems .

Q. How is this compound synthesized and purified to ensure isomer purity?

Synthesis begins with silylation of 5-iodo-2'-deoxyuridine derivatives, followed by nucleophilic substitution using NaH/n-BuLi and diphenylditelluride. Critical optimization involves increasing THF solvent concentration to 0.15–0.18 M to suppress formation of the 6-isomer byproduct. Purification employs tetrabutylammonium fluoride (TBAF) in THF for desilylation, yielding the 5-isomer. Challenges include inseparable regioisomers, addressed through iterative solvent condition testing .

Q. Why is isomer purity critical for JOE phosphoramidite in oligonucleotide synthesis?

The 5-isomer’s regiospecificity ensures precise fluorescent labeling at the 5'-position, avoiding off-target modifications. Impurities like the 6-isomer can lead to aberrant probe behavior, such as reduced hybridization efficiency or fluorescence quenching. Purity is validated via HPLC (>95%) and mass spectrometry, with isotopic patterns confirming tellurium incorporation in derivatives .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in solid-phase oligonucleotide synthesis?

Coupling efficiency depends on solvent choice and phosphoramidite stability. While THF reduces 6-isomer formation, it slows reaction kinetics compared to acetonitrile (MeCN), increasing shortmer production. To balance isomer purity and yield:

- Use 0.15 M THF for phosphoramidite activation.

- Add antioxidants like BHT to mitigate oxidation without affecting coupling rates.

- Monitor stepwise yields via trityl assays and adjust coupling times empirically .

Q. What are common byproducts during JOE phosphoramidite synthesis, and how are they mitigated?

Key byproducts include:

- 6-isomer : Reduced via high THF concentration (0.15–0.18 M) during synthesis.

- Reduced tellurium derivatives (e.g., compound 8) : Minimized by controlling reaction stoichiometry and avoiding excess reducing agents. Mitigation strategies:

- Iterative column chromatography under slow elution conditions.

- Post-synthesis HPLC purification with C18 reverse-phase columns .

Q. How is the incorporation of this compound validated in fluorescent probes?

Validation involves:

- Mass spectrometry (MS) : Detect characteristic isotopic patterns (e.g., tellurium isotopes at m/z 128, 130).

- HPLC analysis : Confirm single-peak elution for isomer purity.

- Fluorescence quenching assays : Compare labeled vs. unlabeled oligonucleotides to verify dye functionality.

- MALDI-TOF : Assess molecular weight consistency with theoretical values .

Methodological Considerations

Q. What solvent systems are recommended for handling this compound?

- Storage : Dissolve in anhydrous acetonitrile (MeCN) at -20°C to prevent hydrolysis.

- Reaction : Use THF for coupling steps to minimize isomerization, but pre-dry solvents over molecular sieves to eliminate peroxides, which degrade phosphoramidites .

Q. How does this compound perform in multiplexed fluorescence applications?

JOE’s emission (~548 nm) bridges FAM (~520 nm) and TAMRA (~580 nm), enabling simultaneous detection in qPCR or FISH. Design experiments using filter sets with narrow bandwidths (e.g., 530/30 nm for JOE) to minimize cross-talk. Validate spectral overlap using fluorescence resonance energy transfer (FRET) controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.